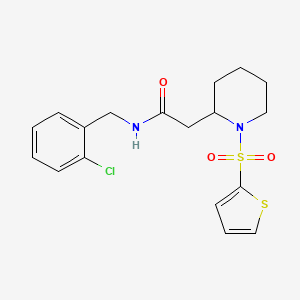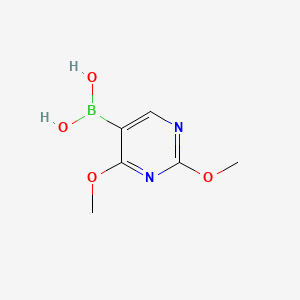
1-(Cyclohexylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CXMTO and has a unique chemical structure that makes it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of CXMTO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. CXMTO has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell growth and proliferation. CXMTO has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide levels in cells.
Biochemical and Physiological Effects
CXMTO has been shown to have several biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that CXMTO can induce apoptosis (programmed cell death) in cancer cells, as well as protect neurons from oxidative stress. In vivo studies have shown that CXMTO can reduce tumor growth in animal models of cancer, as well as improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CXMTO in lab experiments is its unique chemical structure, which allows it to interact with certain enzymes and signaling pathways in cells. Another advantage is its potential for use in a variety of fields, including medicinal chemistry, material science, and organic electronics. However, one limitation of using CXMTO in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on CXMTO. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of interest is its use in the production of OLEDs and OFETs, as well as its potential as a hole-transporting material in perovskite solar cells. Further research is also needed to fully understand the mechanism of action of CXMTO and its interactions with enzymes and signaling pathways in cells.
Synthesemethoden
The synthesis of CXMTO involves several steps, starting with the reaction of cyclohexylmethylamine and ethyl acetoacetate. The resulting product is then reacted with thiophene-2-carboxylic acid to form the intermediate compound. Finally, the intermediate compound is reacted with hydrazine hydrate to produce CXMTO.
Wissenschaftliche Forschungsanwendungen
CXMTO has been extensively researched for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, CXMTO has been studied for its potential as an anti-cancer agent, as well as for its neuroprotective effects. In material science, CXMTO has been investigated for its use in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic electronics, CXMTO has been studied for its potential as a hole-transporting material in perovskite solar cells.
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-15-9-13(11-20(15)10-12-5-2-1-3-6-12)17-18-16(19-22-17)14-7-4-8-23-14/h4,7-8,12-13H,1-3,5-6,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFOYNGNQMFRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)

![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)

![10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2354449.png)
![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)


![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)
![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)